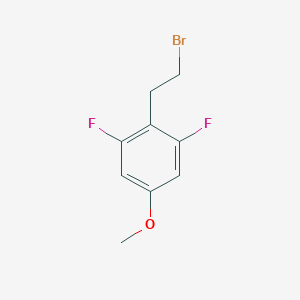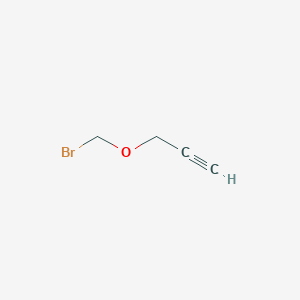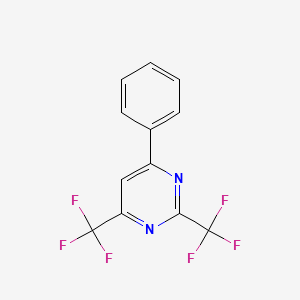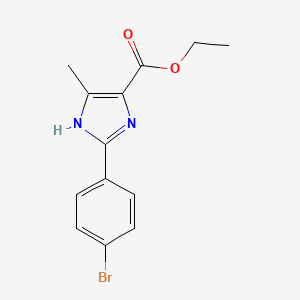
ethyl 2-(4-bromophenyl)-4-methyl-1H-imidazole-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(4-bromophenyl)-4-methyl-1H-imidazole-5-carboxylate is a chemical compound that belongs to the class of imidazole derivatives Imidazole is a five-membered ring containing two nitrogen atoms at non-adjacent positions This compound is characterized by the presence of a bromophenyl group at the 2-position, a methyl group at the 4-position, and an ethyl ester group at the 5-position of the imidazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-bromophenyl)-4-methyl-1H-imidazole-5-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:
Formation of the imidazole ring: This can be achieved through the condensation of glyoxal, ammonia, and an appropriate aldehyde.
Introduction of the bromophenyl group: This step often involves a Suzuki-Miyaura coupling reaction, where a bromophenyl boronic acid is coupled with the imidazole derivative using a palladium catalyst.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
化学反应分析
Types of Reactions
Ethyl 2-(4-bromophenyl)-4-methyl-1H-imidazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Sodium azide or thiourea in the presence of a base.
Major Products
Oxidation: Ethyl 2-(4-carboxyphenyl)-4-methyl-1H-imidazole-5-carboxylate.
Reduction: Ethyl 2-phenyl-4-methyl-1H-imidazole-5-carboxylate.
Substitution: Ethyl 2-(4-aminophenyl)-4-methyl-1H-imidazole-5-carboxylate.
科学研究应用
Ethyl 2-(4-bromophenyl)-4-methyl-1H-imidazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties
作用机制
The mechanism of action of ethyl 2-(4-bromophenyl)-4-methyl-1H-imidazole-5-carboxylate depends on its specific application:
Pharmacological Effects: It may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects.
Biochemical Pathways: It can modulate signaling pathways involved in inflammation or cell proliferation.
相似化合物的比较
Ethyl 2-(4-bromophenyl)-4-methyl-1H-imidazole-5-carboxylate can be compared with other imidazole derivatives such as:
Ethyl 2-(4-chlorophenyl)-4-methyl-1H-imidazole-5-carboxylate: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.
Ethyl 2-phenyl-4-methyl-1H-imidazole-5-carboxylate: Lacks the halogen substituent, which can lead to different chemical and biological properties
属性
分子式 |
C13H13BrN2O2 |
|---|---|
分子量 |
309.16 g/mol |
IUPAC 名称 |
ethyl 2-(4-bromophenyl)-5-methyl-1H-imidazole-4-carboxylate |
InChI |
InChI=1S/C13H13BrN2O2/c1-3-18-13(17)11-8(2)15-12(16-11)9-4-6-10(14)7-5-9/h4-7H,3H2,1-2H3,(H,15,16) |
InChI 键 |
SYRXOWSGFMSGEL-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(NC(=N1)C2=CC=C(C=C2)Br)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


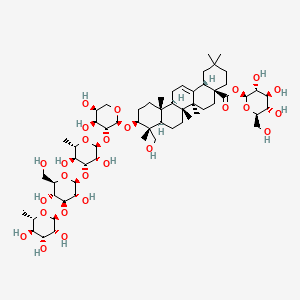
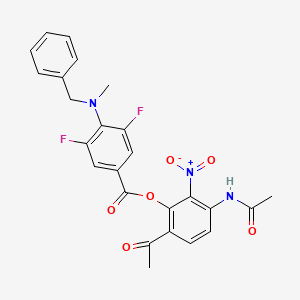
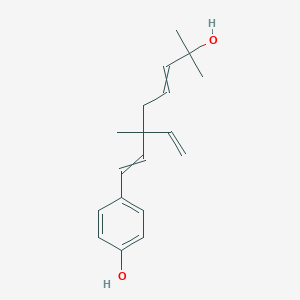

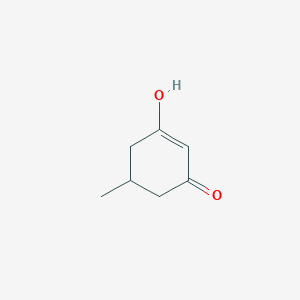
![8-bromo-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one](/img/structure/B15147136.png)
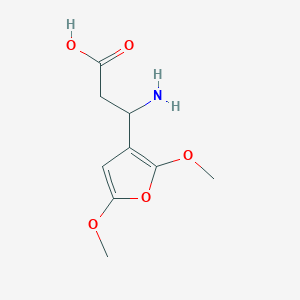

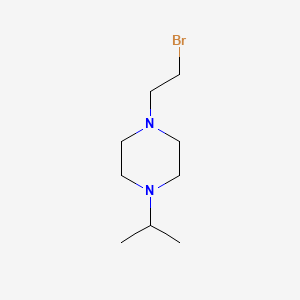
![[(1E)-2-iodoethenyl]trimethylsilane](/img/structure/B15147155.png)
